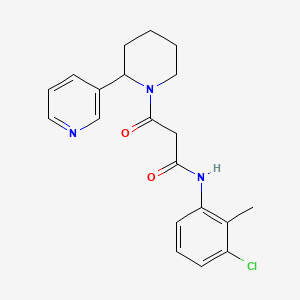![molecular formula C16H15NO2S B4460614 4-{[(2,3-dimethoxyphenyl)thio]methyl}benzonitrile](/img/structure/B4460614.png)
4-{[(2,3-dimethoxyphenyl)thio]methyl}benzonitrile
説明
4-{[(2,3-dimethoxyphenyl)thio]methyl}benzonitrile, also known as DMTMT, is a chemical compound that has been extensively researched in the field of medicinal chemistry due to its potential therapeutic applications. DMTMT belongs to the family of benzylthio-containing compounds, which have been found to possess a broad range of biological activities. In
作用機序
The exact mechanism of action of 4-{[(2,3-dimethoxyphenyl)thio]methyl}benzonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In oncology, 4-{[(2,3-dimethoxyphenyl)thio]methyl}benzonitrile has been found to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. In neurology, 4-{[(2,3-dimethoxyphenyl)thio]methyl}benzonitrile has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators. In cardiovascular diseases, 4-{[(2,3-dimethoxyphenyl)thio]methyl}benzonitrile has been found to activate potassium channels, which can lead to vasodilation and lower blood pressure.
Biochemical and Physiological Effects
4-{[(2,3-dimethoxyphenyl)thio]methyl}benzonitrile has been found to have various biochemical and physiological effects, depending on the target organ and disease condition. In oncology, 4-{[(2,3-dimethoxyphenyl)thio]methyl}benzonitrile has been shown to induce cell cycle arrest and apoptosis in cancer cells. In neurology, 4-{[(2,3-dimethoxyphenyl)thio]methyl}benzonitrile has been found to reduce oxidative stress and inflammation in the brain, which can lead to improved cognitive function and neuroprotection. In cardiovascular diseases, 4-{[(2,3-dimethoxyphenyl)thio]methyl}benzonitrile has been found to lower blood pressure and improve endothelial function, which can reduce the risk of heart disease.
実験室実験の利点と制限
One of the advantages of using 4-{[(2,3-dimethoxyphenyl)thio]methyl}benzonitrile in lab experiments is its broad range of biological activities, which can be useful in studying various disease conditions. Another advantage is its relatively simple synthesis method, which can be easily scaled up for large-scale production. However, one of the limitations of using 4-{[(2,3-dimethoxyphenyl)thio]methyl}benzonitrile is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires careful dose optimization and toxicity testing.
将来の方向性
There are several future directions for the research on 4-{[(2,3-dimethoxyphenyl)thio]methyl}benzonitrile. One direction is to explore its potential therapeutic applications in other disease conditions, such as diabetes and autoimmune disorders. Another direction is to optimize its pharmacokinetic and pharmacodynamic properties, such as solubility and bioavailability, to improve its efficacy and safety. Finally, another direction is to investigate its mechanism of action in more detail, which can provide insights into its potential targets and signaling pathways.
科学的研究の応用
4-{[(2,3-dimethoxyphenyl)thio]methyl}benzonitrile has been extensively studied for its potential therapeutic applications in various fields, including oncology, neurology, and cardiovascular diseases. In oncology, 4-{[(2,3-dimethoxyphenyl)thio]methyl}benzonitrile has been found to possess anti-tumor activity by inhibiting the growth of cancer cells. In neurology, 4-{[(2,3-dimethoxyphenyl)thio]methyl}benzonitrile has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cardiovascular diseases, 4-{[(2,3-dimethoxyphenyl)thio]methyl}benzonitrile has been found to have vasodilatory effects, which can help in the treatment of hypertension.
特性
IUPAC Name |
4-[(2,3-dimethoxyphenyl)sulfanylmethyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c1-18-14-4-3-5-15(16(14)19-2)20-11-13-8-6-12(10-17)7-9-13/h3-9H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRSHPBTBIWCJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)SCC2=CC=C(C=C2)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2,4-dimethylphenyl)amino]-4,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4460534.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-methyl-1,3-oxazol-4-yl)carbonyl]piperazine](/img/structure/B4460541.png)
![2-chloro-N-(2-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4460547.png)
![N-(2-methoxy-5-methylphenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4460574.png)
![1-(ethylsulfonyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4460575.png)
![3-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole](/img/structure/B4460583.png)
![6-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-N-ethyl-2-methyl-4-pyrimidinamine](/img/structure/B4460594.png)
![2-{[5-(3-methoxyphenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4460600.png)

![2-{[2-(1,3-benzodioxol-5-ylamino)-4-quinazolinyl]amino}ethanol](/img/structure/B4460609.png)
![2-methyl-6-({4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}sulfonyl)-1,3-benzothiazole](/img/structure/B4460613.png)
![3-[4-oxo-4-(1-pyrrolidinyl)butyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B4460622.png)
![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4460625.png)
![3-[(4-phenyl-1-piperazinyl)methyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4460628.png)